

"2-(4-oxocyclohexyl)acetic acid" physical and chemical properties

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Compound of Interest

Compound Name: 2-(4-oxocyclohexyl)acetic Acid

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An In-depth Technical Guide to 2-(4-oxocyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-oxocyclohexyl)acetic acid, a bifunctional organic molecule, presents a compelling scaffold for research and development in medicinal chemistry and materials science. Its structure, incorporating a reactive ketone on a cyclohexane ring and a carboxylic acid moiety, offers versatile opportunities for chemical modification and exploration of its biological and material properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **2-(4-oxocyclohexyl)acetic acid**, intended to support laboratory research and development endeavors.

Chemical Identity

Identifier	Value
IUPAC Name	2-(4-oxocyclohexyl)acetic acid
CAS Number	52263-23-7[1][2]
Molecular Formula	C ₈ H ₁₂ O ₃ [1][2]
Molecular Weight	156.18 g/mol [1][2]
Canonical SMILES	C1CC(CCC1CC(=O)O)=O
InChI	InChI=1S/C8H12O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6H,1-5H2,(H,10,11)[2]

Physical and Chemical Properties

Quantitative experimental data for the physical properties of **2-(4-oxocyclohexyl)acetic acid** is not readily available in published literature. The following table includes available data and predicted values to guide handling and experimental design. Predictions are based on computational models and should be used as estimations.

Property	Value	Source
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
pKa	Data not available (Predicted to be acidic due to the carboxylic acid group)	
Solubility	Data not available (Expected to have some solubility in water and polar organic solvents)	
Purity	≥98% (Commercially available) [1][2]	Commercial Suppliers

Spectroscopic Data

Detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR) for **2-(4-oxocyclohexyl)acetic acid** is not publicly available. However, based on the known chemical shifts and absorption frequencies of its functional groups, the following characteristics can be anticipated:

Expected ^1H NMR Spectral Features

The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclohexane ring and the acetic acid moiety. Protons alpha to the ketone and the carboxylic acid would be deshielded and appear at a higher chemical shift.

Expected ^{13}C NMR Spectral Features

The carbon NMR spectrum would be characterized by a signal for the ketonic carbonyl carbon (typically in the range of 190–220 ppm) and the carboxylic acid carbonyl carbon (around 170–180 ppm).^[3] The carbons of the cyclohexane ring would appear in the aliphatic region.

Expected IR Spectral Features

The infrared spectrum should exhibit a strong absorption band for the C=O stretch of the ketone (typically around 1715 cm^{-1}) and a broad absorption for the O-H stretch of the carboxylic acid (around $2500\text{--}3300\text{ cm}^{-1}$), overlapping with a C=O stretch for the carboxylic acid (around $1700\text{--}1725\text{ cm}^{-1}$).^[4]

Chemical Reactivity and Synthesis

The reactivity of **2-(4-oxocyclohexyl)acetic acid** is dictated by its two primary functional groups: the ketone and the carboxylic acid.

- **Ketone Group:** The ketone can undergo nucleophilic addition, reduction to a hydroxyl group, and other reactions typical of ketones.
- **Carboxylic Acid Group:** The carboxylic acid can be converted to esters, amides, acid chlorides, and can participate in acid-base reactions.

A potential synthetic route to **2-(4-oxocyclohexyl)acetic acid** could involve the oxidation of the corresponding alcohol, 2-(4-hydroxycyclohexyl)acetic acid.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **2-(4-oxocyclohexyl)acetic acid** are not widely published. Researchers may need to adapt general procedures for the synthesis of related substituted cyclohexylacetic acids or for the oxidation of secondary alcohols to ketones.

Safety and Handling

Hazard Statements:

- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

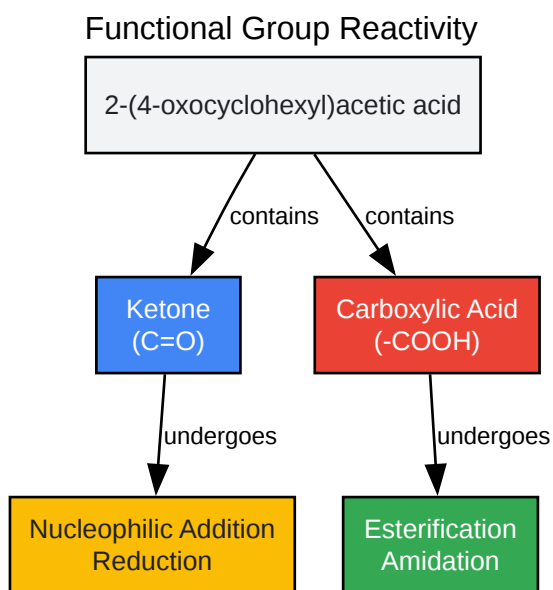
Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
- P280: Wear protective gloves/ eye protection/ face protection.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.[5]
[6][7][8] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area, preferably in a fume hood.

Visualizations

Logical Relationship of Functional Groups

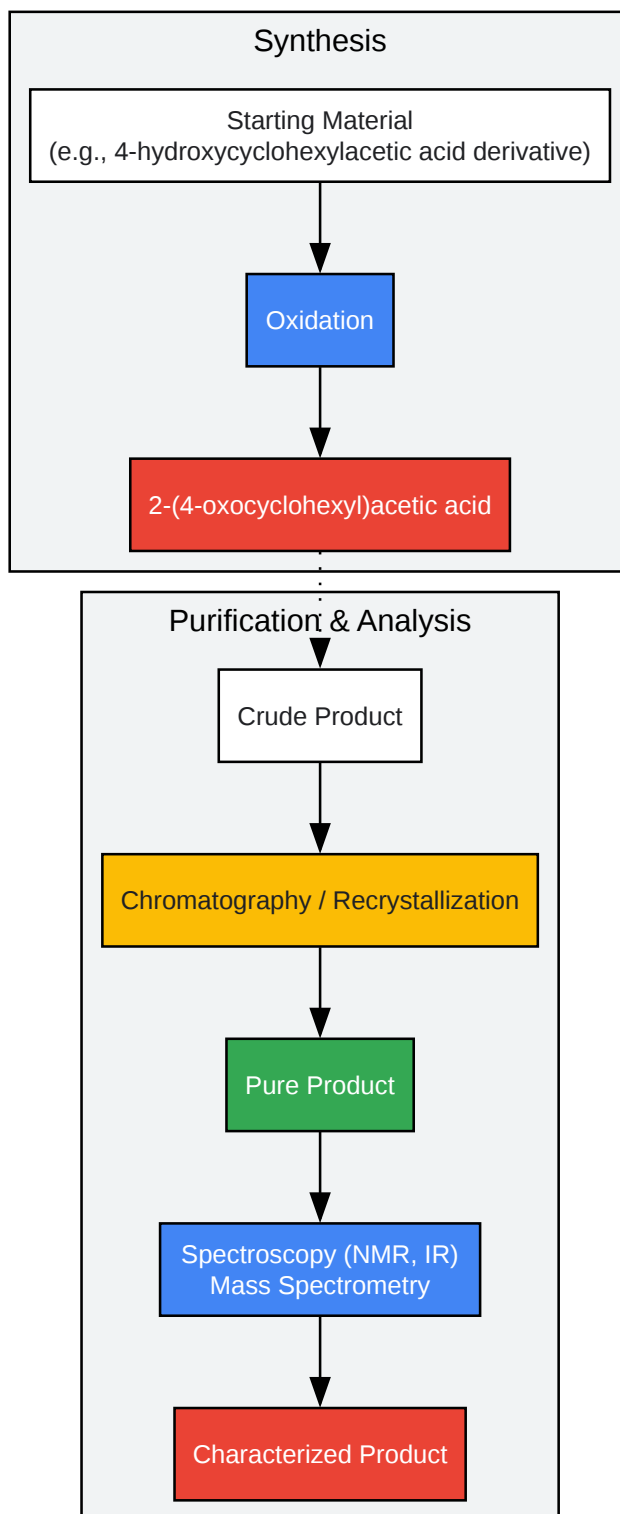


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Caption: Reactivity of **2-(4-oxocyclohexyl)acetic acid**.

Potential Synthetic Workflow

Potential Synthetic Workflow



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Caption: A potential workflow for synthesis and analysis.

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